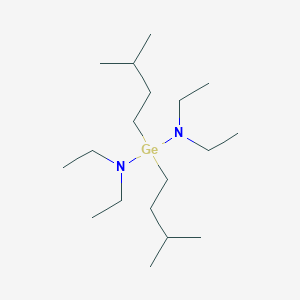
N,N,N',N'-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine: is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The unique structure of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine typically involves the reaction of germanium tetrachloride with appropriate amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:
Reaction of Germanium Tetrachloride with Amines: Germanium tetrachloride is reacted with N,N-diethyl-3-methylbutylamine in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine.
Chemical Reactions Analysis
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. The reduction process can lead to the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other atoms or groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure makes it a valuable compound for studying the properties of germanium-containing molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential use of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine in medical applications, such as drug delivery systems and imaging agents.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine involves its interaction with specific molecular targets and pathways. The germanium atom in the compound can form stable complexes with various biomolecules, influencing their structure and function. The compound’s effects on cellular processes are mediated through its ability to modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar structure but with methyl groups instead of ethyl groups. It is used in various chemical reactions and has different properties compared to N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine.
Tetramethylethylenediamine: Another similar compound with a different backbone structure. It is widely used as a ligand in coordination chemistry and has distinct chemical properties.
The uniqueness of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine lies in its specific substitution pattern and the presence of germanium, which imparts unique chemical and physical properties to the compound.
Properties
CAS No. |
91486-06-5 |
|---|---|
Molecular Formula |
C18H42GeN2 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-[diethylamino-bis(3-methylbutyl)germyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H42GeN2/c1-9-20(10-2)19(15-13-17(5)6,16-14-18(7)8)21(11-3)12-4/h17-18H,9-16H2,1-8H3 |
InChI Key |
IKPSBOSQSXVSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Ge](CCC(C)C)(CCC(C)C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)

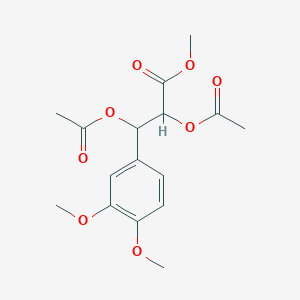
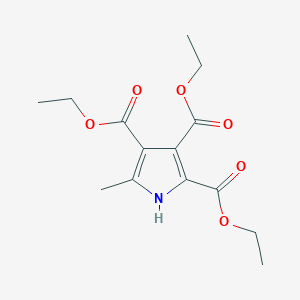
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)

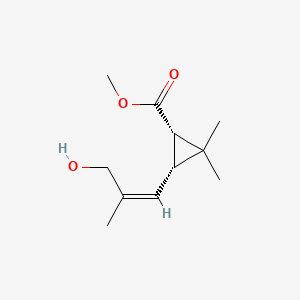
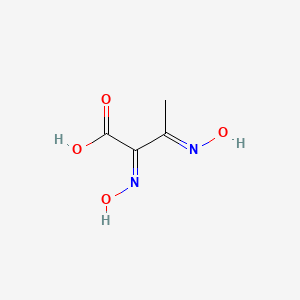
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
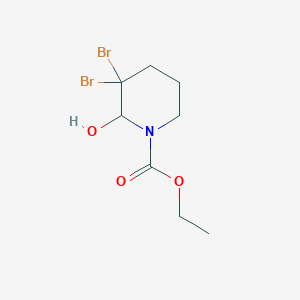
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
